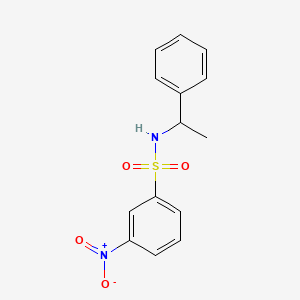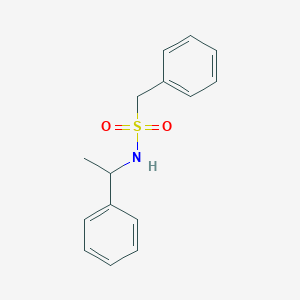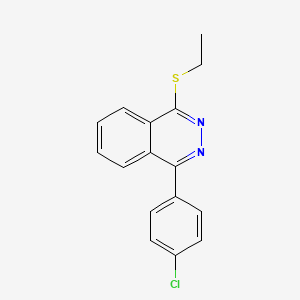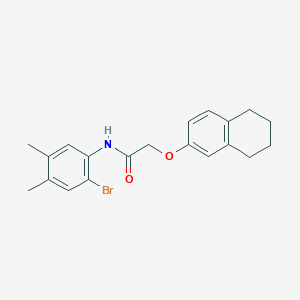
3-nitro-N-(1-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(1-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C14H14N2O4S It is a derivative of benzenesulfonamide, featuring a nitro group at the third position and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(1-phenylethyl)benzenesulfonamide typically involves the following steps:
Nitration: The nitration of benzenesulfonamide is carried out using a mixture of concentrated sulfuric acid and nitric acid. This introduces a nitro group at the third position of the benzene ring.
Alkylation: The nitrated benzenesulfonamide is then subjected to alkylation with 1-phenylethylamine. This reaction is usually performed in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 3-amino-N-(1-phenylethyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-(1-phenylethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-nitro-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like carbonic anhydrase IX by binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction.
Pathways Involved: In cancer cells, the inhibition of carbonic anhydrase IX disrupts the regulation of pH, leading to apoptosis or cell death.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzenesulfonamide: Lacks the phenylethyl group, making it less hydrophobic and potentially less effective in crossing cell membranes.
N-(1-phenylethyl)benzenesulfonamide: Lacks the nitro group, which may reduce its ability to participate in certain chemical reactions.
Uniqueness
3-nitro-N-(1-phenylethyl)benzenesulfonamide is unique due to the presence of both the nitro and phenylethyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-nitro-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11(12-6-3-2-4-7-12)15-21(19,20)14-9-5-8-13(10-14)16(17)18/h2-11,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQCDSJVIWPYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(4-Ethylphenoxy)butyl]carbazole](/img/structure/B5150008.png)

![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N-(5,10-diacetyl-2-benzamido-4b,9b-diphenylindolo[3,2-b]indol-8-yl)benzamide](/img/structure/B5150018.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)
![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)




